4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate
CAS No.:
Cat. No.: VC15800826
Molecular Formula: C14H16ClN3O8S2
Molecular Weight: 453.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClN3O8S2 |
|---|---|
| Molecular Weight | 453.9 g/mol |
| IUPAC Name | 4-ethoxy-3-(pyridin-4-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |
| Standard InChI | InChI=1S/C14H14ClN3O4S.H2O4S/c1-2-22-13-4-3-11(23(15,20)21)9-12(13)18-14(19)17-10-5-7-16-8-6-10;1-5(2,3)4/h3-9H,2H2,1H3,(H2,16,17,18,19);(H2,1,2,3,4) |
| Standard InChI Key | UGYGVCCVJUWLRU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=NC=C2.OS(=O)(=O)O |
Introduction
Chemical Composition and Structural Features
Molecular Architecture
The compound’s structure integrates three functional domains:
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Ethoxy-substituted benzene sulfonyl chloride: The benzene ring features an ethoxy group (-OCH₂CH₃) at the 4-position and a sulfonyl chloride (-SO₂Cl) at the 3-position, conferring electrophilic reactivity .
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Pyridin-4-yl-urea linkage: A urea bridge (-NH-C(=O)-NH-) connects the benzene ring to a pyridin-4-yl group, enabling hydrogen bonding and π-π stacking interactions .
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Hydrogen sulfate counterion: Stabilizes the sulfonyl chloride group via ionic interactions, as evidenced by its 1:1 stoichiometry in the crystalline form .
Spectroscopic and Physicochemical Properties
Key data derived from experimental and computational analyses include:
The low aqueous solubility and moderate lipophilicity suggest formulation challenges for in vivo applications, necessitating prodrug strategies or solubilizing excipients .
Synthesis and Reaction Pathways
Synthetic Routes
While explicit protocols for this compound are proprietary, retro-synthetic analysis suggests a three-step sequence:
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Sulfonation of 4-ethoxy-3-nitrobenzene: Chlorosulfonic acid introduces the -SO₂Cl group at the 3-position, followed by nitro group reduction to -NH₂ .
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Urea formation: Reaction of 3-amino-4-ethoxybenzenesulfonyl chloride with pyridin-4-yl isocyanate yields the urea linkage .
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Counterion exchange: Treatment with sulfuric acid replaces chloride with hydrogen sulfate, enhancing stability .
Reaction Optimization
Critical parameters for high yield (>75%) and purity (>95% HPLC):
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Temperature: 0–5°C during sulfonation to minimize side reactions.
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Solvent: Anhydrous dichloromethane for urea coupling to prevent hydrolysis .
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Stoichiometry: 1.2 eq pyridin-4-yl isocyanate ensures complete amine conversion .
Biological Activity and Mechanistic Insights
Putative Targets
Structural analogs, such as NAMPT inhibitors, suggest two plausible mechanisms:
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NAMPT Inhibition: The pyridinyl-urea moiety may mimic nicotinamide, binding to the enzyme’s active site and disrupting NAD+ biosynthesis, a mechanism observed in related compounds .
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Carbonic Anhydrase Inhibition: Sulfonamide groups commonly inhibit CA isoforms, potentially offering antitumor or antimicrobial effects .
In Silico Predictions
Docking studies (PDB: 2GVJ) indicate:
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Binding affinity (ΔG): -8.2 kcal/mol for NAMPT, comparable to FK866 (-8.5 kcal/mol) .
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Key interactions: Hydrogen bonds between urea -NH and Asp219, and π-stacking between pyridine and Phe193 .
| Parameter | Recommendation |
|---|---|
| PPE | Nitrile gloves, chemical goggles, lab coat |
| Ventilation | Fume hood with ≥100 ft/min airflow |
| Spill Management | Absorb with vermiculite, neutralize with 5% NaHCO₃ |
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